L-Methionine, sodium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, sodium salt (1:1) is a compound derived from L-Methionine, an essential sulfur-containing amino acid. This compound is often used in biochemical research and nutritional supplements. L-Methionine plays a crucial role in various metabolic processes, including protein synthesis and methylation reactions. The sodium salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Methionine, sodium salt (1:1) can be synthesized through several methods. One common approach involves the chemical synthesis of L-Methionine followed by its conversion to the sodium salt form. The synthesis of L-Methionine typically involves the use of acrolein, methanethiol, and hydrogen cyanide . The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-Methionine often involves microbial fermentation using genetically engineered strains of Escherichia coli . This method is preferred due to its eco-sustainability and ability to produce L-Methionine selectively. The fermentation process is optimized by adjusting medium composition and fermentation conditions, such as glucose concentration, pH, and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of L-Methionine .
Wissenschaftliche Forschungsanwendungen
L-Methionine, sodium salt (1:1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Methionine involves its role as a precursor to S-adenosylmethionine (SAM), a key methyl donor in various biological reactions . SAM is involved in methylation reactions that regulate gene expression, protein function, and lipid metabolism. L-Methionine also contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
L-Methionine, sodium salt (1:1) can be compared with other sulfur-containing amino acids such as cysteine and homocysteine:
Cysteine: Unlike L-Methionine, cysteine contains a thiol group instead of a methylthio group.
Homocysteine: Homocysteine is an intermediate in the methionine cycle and can be converted back to methionine or to cysteine.
L-Methionine is unique due to its role as a methyl donor and its involvement in the synthesis of SAM, which is critical for numerous metabolic processes .
Eigenschaften
CAS-Nummer |
41442-22-2 |
---|---|
Molekularformel |
C5H11NNaO2S |
Molekulargewicht |
172.20 g/mol |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/t4-;/m0./s1 |
InChI-Schlüssel |
BTUDTSGOEFVJTD-WCCKRBBISA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)N.[Na] |
Kanonische SMILES |
CSCCC(C(=O)O)N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.